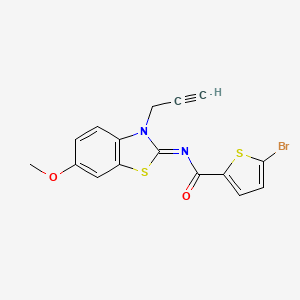

5-溴-N-(6-甲氧基-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which may share some similarities in chemical structure and properties. For instance, the first paper describes the synthesis of a compound with a bromo, methoxy, and carboxamide group, which are also present in the compound of interest . The second paper discusses a series of benzotriazole carboxamide derivatives, which indicates a focus on compounds with potential biological activities, such as antiemetic and gastroprokinetic activities .

Synthesis Analysis

The synthesis of related compounds involves several steps, including nucleophilic substitution, regioselective reactions, and bromination . The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is achieved through a series of reactions starting from difluoropyridine carboxylate, with a key step being the regioselective methoxylation and subsequent bromination to introduce the bromo group . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

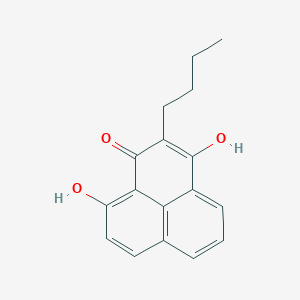

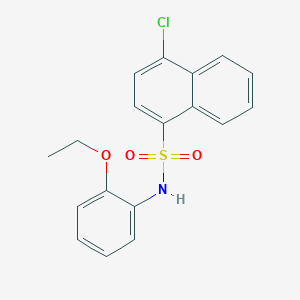

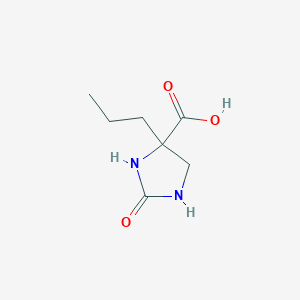

Molecular Structure Analysis

The molecular structure of the compound of interest would likely feature a benzothiazole moiety, a thiophene ring, and a carboxamide group, based on its name. The presence of a bromo group suggests potential for further substitution reactions, and the prop-2-ynyl group indicates the presence of an alkyne, which could be involved in various chemical reactions such as cycloadditions or coupling reactions.

Chemical Reactions Analysis

While the specific chemical reactions of 5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide are not discussed, the papers provide insights into the types of reactions that similar compounds may undergo. For example, the presence of a methoxy group could be involved in nucleophilic substitution reactions, and the bromo group could be a site for further functionalization . The carboxamide group is a common feature in bioactive compounds and could be involved in hydrogen bonding and other interactions relevant to biological activity .

Physical and Chemical Properties Analysis

科学研究应用

光动力治疗应用

- 高单线态氧量子产率化合物: 对与该化合物具有相似结构基序的锌酞菁衍生物的研究,突出了它们在光动力治疗中的用途,这归因于它们优异的荧光性能、高单线态氧量子产率和合适的光降解量子产率。这些特性使它们成为有前途的 II 型光敏剂,用于癌症治疗 (Pişkin, Canpolat, & Öztürk, 2020).

抗疟疾活性

- 苯并噻唑甲酰胺衍生物: 对与目标化合物结构相似的溴代苯并噻唑甲酰胺衍生物的研究,证明了对恶性疟原虫和伯氏疟原虫具有有效的抑制作用,表明它们具有作为有效抗疟疾药的潜力 (Banerjee, Kapoor, Surolia, & Surolia, 2011).

新型化合物合成

- 新型苯并二呋喃基和噻唑并嘧啶的合成: 对新型化合物合成的研究,包括源自维斯纳金酮和凯林酮的苯并二呋喃基和噻唑并嘧啶,表明这些化合物具有作为 COX-2 抑制剂的潜力,具有显著的镇痛和抗炎活性。这表明结构相关的化合物,包括目标化合物,可以出于类似目的而合成 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

抗多巴胺能特性

- 潜在抗精神病药: 对苯甲酰胺衍生物的研究,包括与目标化合物相关的结构,探索了它们的抗多巴胺能特性,证明了它们作为有效抗精神病药的潜力,且诱发锥体外系副作用的可能性较低 (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

细胞粘附抑制

- 细胞粘附抑制: 研究已经确定了化合物,包括苯并[b]噻吩-和苯并呋喃-2-甲酰胺,它们通过靶向 E-选择素、ICAM-1 和 VCAM-1 等粘附分子来抑制细胞粘附。这表明在治疗炎性疾病中具有潜在的应用 (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

未来方向

The future directions for research on “5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity .

作用机制

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

Related compounds have been shown to inhibit quorum sensing without being antibiotic . This suggests that the compound may interact with its targets to disrupt bacterial communication and coordination .

Biochemical Pathways

Compounds that inhibit quorum sensing can affect pathways related to biofilm formation, virulence production, and other pathogenesis .

Result of Action

Similar compounds have been found to inhibit bacterial communication and coordination, which could potentially reduce the formation of biofilms and the production of toxins .

Action Environment

It is known that environmental factors such as nutrient availability can influence the effectiveness of compounds that target quorum sensing .

属性

IUPAC Name |

5-bromo-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S2/c1-3-8-19-11-5-4-10(21-2)9-13(11)23-16(19)18-15(20)12-6-7-14(17)22-12/h1,4-7,9H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJVXGZOFDFXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)

![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)